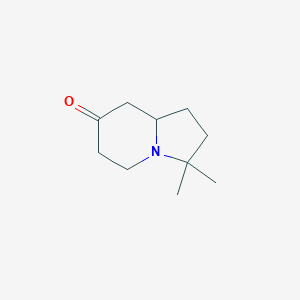










|
REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].[CH2:4]1[CH2:8][O:7][CH2:6][CH2:5]1.C[Si](C)(C)O[C:12]([CH:14]=[CH2:15])=C.Cl[CH2:19]Cl>Cl.[Cl-].[Cl-].[Zn+2]>[CH3:19][C:14]1([CH3:12])[N:3]2[CH:5]([CH2:4][C:8](=[O:7])[CH2:2][CH2:1]2)[CH2:6][CH2:15]1 |f:5.6.7|
|


|
Name
|
3,4-Dihydro-2,2-diemthyl-2H-pyrrole
|
|
Quantity
|
900 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](OC(=C)C=C)(C)C
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
fitted with water condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 90° C. overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The two layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
Solid was removed by filtration and mother liquor
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give 250 mg brown color oil
|
|
Type
|
CUSTOM
|
|
Details
|
This oil was further purified by column chromatography (100% ethyl acetate to 95% ethyl acetate: 5% methanol)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CCC2CC(CCN12)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 170 mg | |
| YIELD: PERCENTYIELD | 11% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |